N~1~'-(2-methoxyphenyl)-1,4'-bipiperidine-1',4'-dicarboxamide
Overview
Description
N~1~'-(2-methoxyphenyl)-1,4'-bipiperidine-1',4'-dicarboxamide is a useful research compound. Its molecular formula is C19H28N4O3 and its molecular weight is 360.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 360.21614077 g/mol and the complexity rating of the compound is 499. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Pharmacological Properties and Clinical Use
Metoclopramide, chemically related to "N1'-(2-methoxyphenyl)-1,4'-bipiperidine-1',4'-dicarboxamide", is a compound used in various medical applications due to its effect on gastrointestinal motility. It assists in radiological identification of lesions, facilitates duodenal intubation and small intestine biopsy, and eases emergency endoscopy in upper gastrointestinal hemorrhage. Metoclopramide is known to reduce post-operative vomiting, radiation sickness, and some types of drug-induced vomiting. It promotes gastric emptying prior to anesthesia but has unproven effects in healing gastric ulcers and preventing relapse of duodenal ulcers. Its pharmacodynamic studies reveal improved tone and peristalsis of the stomach, accelerated gastric emptying, enhanced pyloric activity, and increased peristalsis of the duodenum. Metoclopramide's action on motility is significant, though it does not affect gastric secretion. Its influence extends to the absorption of other drugs, making it a valuable agent in therapeutic trials for controlling nausea and vomiting in various conditions, including Parkinsonian patients receiving levodopa and in preventing vomiting due to pethidine or morphine. The compound's efficacy and safety, even during pregnancy, underline its clinical utility in specific gastro-intestinal and emetic disorders (Pinder, Brogden, Sawyer, Speight, & Avery, 2012).
Environmental and Toxicological Concerns
Despite the pharmacological benefits, compounds like metoclopramide, when related structurally to "N1'-(2-methoxyphenyl)-1,4'-bipiperidine-1',4'-dicarboxamide", raise environmental and toxicological concerns. Methoxychlor, as an example, is a pesticide with estrogenic activity, highlighting the broader implications of such compounds on human health and the environment. The transformation of these chemicals in the environment, their potential bioaccumulation, and their effects on reproductive health and development underscore the need for careful consideration in their usage and the exploration of their effects beyond clinical applications. Understanding the metabolic pathways, the toxicity profiles, and the environmental impact of these compounds is crucial for mitigating potential risks associated with their widespread use (Cummings, 1997).
Properties
IUPAC Name |
1-N-(2-methoxyphenyl)-4-piperidin-1-ylpiperidine-1,4-dicarboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N4O3/c1-26-16-8-4-3-7-15(16)21-18(25)22-13-9-19(10-14-22,17(20)24)23-11-5-2-6-12-23/h3-4,7-8H,2,5-6,9-14H2,1H3,(H2,20,24)(H,21,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQSZNSLKHOLZRK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)N2CCC(CC2)(C(=O)N)N3CCCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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